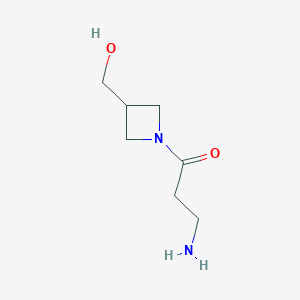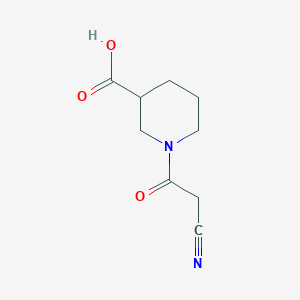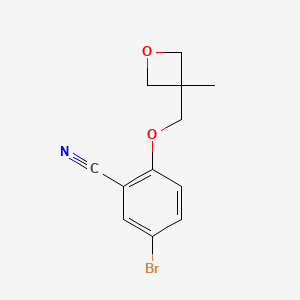
5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile
Descripción general
Descripción
5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile, also known as 5-Bromo-2-methoxybenzonitrile, is a chemical compound with a wide range of applications in scientific research. This compound is widely used in the synthesis of various compounds, as well as in the field of biochemistry, where it is an important tool for studying the biochemical and physiological effects of various molecules. In
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of a derivative of 5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile in the context of photodynamic therapy. This therapy is a treatment modality for cancer, utilizing light-sensitive compounds (photosensitizers) to produce singlet oxygen, which can destroy cancer cells. The study synthesized and characterized new zinc phthalocyanine derivatives with excellent fluorescence properties and high singlet oxygen quantum yield, suggesting potential for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Bioactive Compounds
Akbaba et al. (2010) conducted a study focusing on the total synthesis of a biologically active natural product, involving a 5-bromo-substituted compound as an intermediate. This research contributes to the field of medicinal chemistry, demonstrating the role of brominated compounds in the synthesis of potentially therapeutic agents (Akbaba et al., 2010).
Antibacterial Properties
Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating their antibacterial activity. These compounds, including brominated derivatives similar to 5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile, exhibited moderate antibacterial properties against various strains, highlighting the potential of brominated compounds in the development of new antibacterial agents (Xu et al., 2003).
Antioxidant Activity
Li et al. (2011) investigated bromophenols from the same marine red alga for their antioxidant properties. They found that these compounds, including brominated derivatives, exhibited potent antioxidant activities, which could be leveraged in the development of natural antioxidant agents for use in food preservation or health supplements (Li et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-[(3-methyloxetan-3-yl)methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-12(6-15-7-12)8-16-11-3-2-10(13)4-9(11)5-14/h2-4H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUKTASFAMFZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



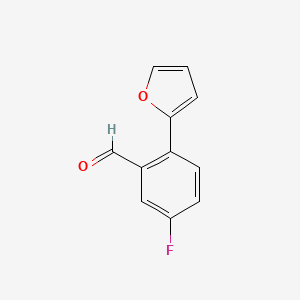



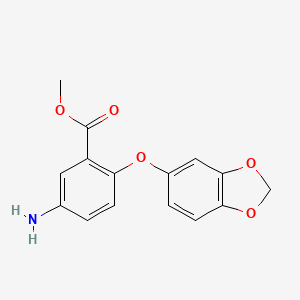
![4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1474903.png)
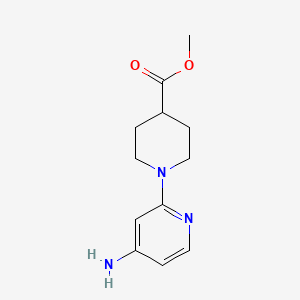

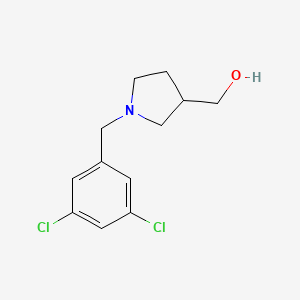


![Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate](/img/structure/B1474909.png)
